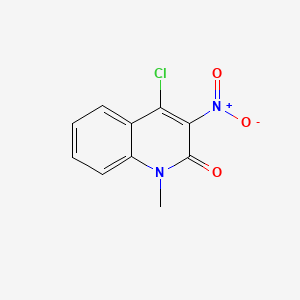

4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one

Description

Properties

IUPAC Name |

4-chloro-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOVJBEKCRATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351503 | |

| Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79966-13-5 | |

| Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one chemical properties.

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one

Introduction

This compound is a highly functionalized heterocyclic compound built upon the quinolin-2(1H)-one core structure. Its strategic placement of three key functional groups—a labile chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and an N-methyl group—makes it a versatile and valuable intermediate in synthetic organic chemistry. The quinolinone scaffold is a prominent feature in numerous biologically active molecules and pharmaceuticals, exhibiting activities ranging from antifungal to anticancer[1][2].

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. We will delve into the mechanistic underpinnings of its reactions, highlighting its utility as a precursor for generating diverse molecular libraries for further investigation.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | References |

| CAS Number | 79966-13-5 | [3][4] |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [3][5] |

| Molecular Weight | 238.63 g/mol | [3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 224-227 °C | [4] |

| pKa (Predicted) | -2.12 ± 0.40 | [4] |

| InChI Key | KPDOVJBEKCRATD-UHFFFAOYSA-N | [5] |

Spectroscopic Signatures (Predicted): While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures[6][7]:

-

¹H NMR: Protons on the benzo-fused ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The N-methyl group will present as a distinct singlet, likely around δ 3.5-4.0 ppm.

-

¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon (C2) will be significantly downfield (>160 ppm). Carbons attached to electronegative atoms (C4-Cl and C3-NO₂) will also have characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (approx. 1650-1680 cm⁻¹), and characteristic asymmetric and symmetric stretches for the NO₂ group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Synthesis and Preparation

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most logical pathway begins with the readily accessible 4-hydroxy-1-methyl-2(1H)-quinolone.

Caption: Key reaction pathways for derivatization of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most significant reaction pathway is the nucleophilic substitution of the C4-chloro group. The powerful electron-withdrawing effect of the adjacent nitro group at C3, combined with the electron-withdrawing nature of the lactam carbonyl and the quinoline nitrogen, renders the C4 position highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a Meisenheimer complex intermediate.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr). (Note: Placeholder images are used. In a real document, these would be chemical structure diagrams.)

This reactivity allows for the introduction of a wide array of functional groups. The synthesis of 4-aminoquinoline derivatives via aromatic nucleophilic substitution on 4-chloro-quinolines is a well-established and robust method.[8]

Exemplary Protocol: Synthesis of a 4-amino derivative

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, DMF, or NMP.

-

Add the desired primary or secondary amine (1.1-2.0 equivalents) and, if necessary, a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

-

Heat the reaction mixture (temperatures can range from room temperature to reflux, depending on the nucleophilicity of the amine) until TLC indicates completion.

-

Upon cooling, the product may precipitate directly or can be isolated by solvent evaporation followed by standard workup and purification by column chromatography or recrystallization.

| Nucleophile | Reagent Example | Resulting C4-Substituent | Potential Application | Reference Analogy |

| Amines | Butylamine, Piperidine | -NHR, -NR₂ | Medicinal chemistry scaffolds | [8] |

| Thiols | Thiophenol | -SAr | Bioconjugation, materials | [7] |

| Azides | Sodium Azide (NaN₃) | -N₃ | Click chemistry, amine synthesis | [7] |

| Alkoxides | Sodium Methoxide | -OCH₃ | Modulating electronic properties | [9] |

Reduction of the C3-Nitro Group

The nitro group is readily reduced to a primary amine, a transformation that dramatically alters the electronic properties of the molecule and provides a new handle for functionalization. This reduction converts a strongly deactivating group into a strongly activating, ortho-para directing amino group.[10]

Common and effective methods for this reduction include:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) or Raney Nickel catalyst.[11] This method is clean but may be sensitive to other functional groups.

-

Dissolving Metal Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[10][12] This is a classic, robust, and often high-yielding method.

Exemplary Protocol: Iron-Mediated Reduction

-

Create a suspension of this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and acetic acid or water and acetic acid.

-

Heat the mixture to reflux for 2-5 hours, monitoring by TLC.

-

After completion, cool the reaction and filter through a pad of celite to remove the iron salts.

-

Evaporate the solvent and perform a standard aqueous workup. The resulting product, 3-amino-4-chloro-1-methylquinolin-2(1H)-one, can be purified by crystallization or chromatography.

The resulting 3-amino group can undergo a host of subsequent reactions, including acylation, diazotization (leading to Sandmeyer-type reactions), and condensation to form fused heterocyclic systems.

Potential Applications in Research and Drug Development

This molecule is not typically an end-product but rather a strategic platform molecule. Its derivatives have significant potential in medicinal chemistry.

-

Scaffold for Bioactive Libraries: The dual reactivity at the C3 and C4 positions allows for the rapid generation of a matrix of compounds. For example, a set of 10 nucleophiles and 5 subsequent modifications of the reduced amino group can quickly yield 50 distinct molecules for high-throughput screening.

-

NMDA Receptor Antagonists: Structurally related 4-hydroxy-3-nitroquinolin-2(1H)-ones have been identified as potent and selective antagonists at the glycine site of NMDA receptors, which are important targets for neurological disorders.[13] This compound provides a pathway to novel chlorinated analogues.

-

Anticancer and Antifungal Agents: The quinolinone core is a privileged scaffold in many known anticancer and antifungal agents.[1][2] The ability to introduce diverse side chains at the C4 position via the chloro intermediate is a key strategy in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents.

Safety and Handling

-

General: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Toxicity: While specific toxicity data for this compound is limited, related nitroaromatic and chlorinated heterocyclic compounds can be harmful. For example, 4-chloro-3-nitroaniline is classified as fatal if swallowed, inhaled, or in contact with skin.[14] Assume the compound is toxic and avoid contact.

-

Reagents: The reagents used in its synthesis are corrosive and hazardous. Concentrated acids (H₂SO₄, HNO₃) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. Handle with extreme care.

References

-

Gouda, M. A., et al. (2020). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. [Link]

-

Bielawska, A., et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link]

-

Abdou, W. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

Carling, R. W., et al. (1996). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Journal of medicinal chemistry. [Link]

-

Jia, Y., et al. (2012). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Organic letters. [Link]

-

Szucs, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

ResearchGate. Dissolving metal reduction of the aromatic nitro group. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. [Link]

-

Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. [Link]

-

ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChem. 4-Chloro-3-nitroaniline. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. [Link]

-

Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters. [Link]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [amp.chemicalbook.com]

- 5. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Technical-Guide-to-4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one

An In-depth-Analysis-for-Chemical-Synthesis-and-Drug-Discovery-Professionals

Introduction

4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class.[1] Quinolinones are structurally characterized by a bicyclic system comprising a benzene ring fused to a pyridinone ring.[2] This core structure is prevalent in numerous natural products and pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects.[3] The specific substitutions on the quinolinone scaffold, namely a chloro group at the 4-position, a methyl group at the 1-position (on the nitrogen atom), and a nitro group at the 3-position, confer distinct chemical reactivity and potential for further synthetic modifications.

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its potential applications, particularly as a versatile intermediate in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug development. These parameters influence reaction kinetics, solubility, purification strategies, and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [4] |

| Molecular Weight | 238.63 g/mol | [4] |

| CAS Number | 79966-13-5 | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

| InChI | InChI=1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3 | [5] |

| InChI Key | KPDOVJBEKCRATD-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the core quinolinone scaffold, followed by sequential functionalization. The pathway described here is a logical and well-established route, starting from readily available precursors.

Overall Synthetic Scheme

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

The foundational step is the synthesis of the 4-hydroxyquinolin-2-one core. A widely used and efficient method is the thermal condensation of an aniline derivative with a malonic ester, a reaction analogous to the Conrad-Limpach synthesis.[6][7]

Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a distillation setup, combine N-methylaniline and a slight excess (1.05-1.10 equivalents) of diethyl malonate.

-

Thermal Condensation: Gradually heat the mixture in a high-temperature bath (e.g., Wood's metal bath) to 200-290°C. The reaction progress is monitored by the distillation of ethanol, a byproduct of the condensation. Continue heating until the theoretical amount of ethanol has been collected.

-

Causality: The high temperature is necessary to drive the cyclization and dehydration reactions, leading to the formation of the quinolinone ring. The removal of ethanol shifts the equilibrium towards the product.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool and solidify.

-

Dissolve the crude product in an aqueous solution of sodium hydroxide. This step deprotonates the acidic 4-hydroxyl group, forming a water-soluble sodium salt and allowing for separation from non-acidic impurities.

-

Wash the aqueous solution with a non-polar organic solvent (e.g., toluene) to remove any unreacted N-methylaniline.

-

Acidify the aqueous phase with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the 4-Hydroxy-1-methylquinolin-2(1H)-one.

-

Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Nitration of 4-Hydroxy-1-methylquinolin-2(1H)-one

The next step involves the electrophilic nitration of the quinolinone ring to introduce the nitro group at the 3-position.

Protocol:

-

Reaction Setup: In a flask cooled in an ice bath, cautiously add 4-Hydroxy-1-methylquinolin-2(1H)-one to a mixture of concentrated sulfuric acid and nitric acid.

-

Causality: The nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-donating hydroxyl group at the 4-position and the carbonyl group at the 2-position direct the electrophilic attack to the 3-position of the quinolinone ring.[8]

-

-

Reaction Execution: Maintain the temperature below 10°C while stirring the mixture. After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice. The product, 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, will precipitate out of the aqueous solution.[9]

-

Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 3: Chlorination of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a crucial transformation as the chloro group acts as a good leaving group in subsequent nucleophilic substitution reactions.

Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom. This type of reaction is common for converting hydroxy-heterocycles to their chloro-derivatives.[10]

-

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Purification:

-

After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the final product. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Potential Applications in Drug Discovery

The molecular architecture of this compound makes it a valuable building block in medicinal chemistry. The quinoline scaffold itself is a well-established pharmacophore found in numerous approved drugs.[3][11][12]

The key to its utility lies in the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups and the synthesis of diverse compound libraries.[10][13] For example, reaction with various amines can lead to the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and potential anticancer activities.[13]

Furthermore, the nitro group at the 3-position can be reduced to an amino group, providing another handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems. The interplay of these functional groups allows for the systematic exploration of the chemical space around the quinolinone core, which is a key strategy in lead optimization programs.

The broader family of quinoline derivatives, including the closely related 4-Chloro-3-nitroquinoline, are known intermediates in the synthesis of important pharmaceuticals like the immune response modifier Imiquimod.[14] This highlights the potential of this compound to serve as a precursor for novel therapeutic agents targeting a range of diseases.

Caption: Potential synthetic pathways and therapeutic applications.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its well-defined physicochemical properties and the strategic placement of reactive functional groups make it an attractive starting material for the synthesis of complex molecules. The detailed synthetic protocols provided in this guide, along with the mechanistic rationale, offer a solid foundation for its preparation and use in a research and development setting. For professionals in drug discovery, this compound represents a valuable scaffold for the generation of new chemical entities with the potential for significant biological activity.

References

-

How Does 2,4-Quinolinediol Function As A Precursor In Organic Synthesis? (2024, November 29). Knowledge. Retrieved January 3, 2026, from [Link]

-

Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 3, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Synthesis of 2,4-diphenyl quinolines 7. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. (n.d.). Retrieved January 3, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

-

-

The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). Retrieved January 3, 2026, from [Link]

-

-

This compound. (n.d.). Amerigo Scientific. Retrieved January 3, 2026, from [Link]

-

4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2025, June 28). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one | C10H8N2O4. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

- 1. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 6. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one | C10H8N2O4 | CID 54682123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

Introduction: The Quinolinone Scaffold in Drug Discovery

An In-depth Technical Guide to 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: Synthesis, Reactivity, and Applications

Abstract: The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of this compound, a highly functionalized intermediate poised for complex chemical synthesis and drug discovery programs. We will delve into its structural features, a robust synthetic pathway, its characteristic chemical reactivity, and the broader biological context of the quinolinone class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular entities.

The quinoline and quinolinone ring systems are classified as "privileged structures" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Substituted quinolines and quinolinones have demonstrated a remarkable breadth of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Their prevalence in both natural products and synthetic drugs underscores their importance.[3]

The subject of this guide, this compound, is not just another quinolinone derivative. It is a strategically designed synthetic intermediate featuring two key reactive sites: a nucleophilic substitution-prone chloro group at the C4 position and a reducible nitro group at the C3 position. This dual functionality makes it an exceptionally valuable precursor for generating large libraries of diverse compounds, a critical process in modern drug discovery.[5] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically utilize this potent chemical tool.

Physicochemical Properties and Structural Elucidation

The precise arrangement of functional groups in this compound dictates its reactivity and potential applications.

Chemical Structure

Caption: Figure 1. Chemical Structure.

Core Data

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 79966-13-5 | [6][7] |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [6][7] |

| Molecular Weight | 238.63 g/mol | [7] |

| Appearance | Solid | [6] |

| Purity | Typically >98% (Commercial) | [6] |

Predicted Spectroscopic Signatures

-

¹H NMR (Proton NMR): The spectrum will be characterized by signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. An upfield singlet around 3.5-4.0 ppm would be indicative of the N-methyl (N-CH₃) group.

-

¹³C NMR (Carbon NMR): The spectrum will show ten distinct carbon signals. Key signals to identify would be the carbonyl carbon (C=O) of the quinolinone ring (approx. 160-170 ppm), carbons bearing the chloro and nitro groups, and the N-methyl carbon (approx. 30-35 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should display strong, characteristic absorption bands for the carbonyl (C=O) stretch around 1650-1680 cm⁻¹, asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ respectively, and a C-Cl stretch in the 700-800 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum should show a distinct molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak will appear as a characteristic M/M+2 cluster in an approximate 3:1 ratio. For C₁₀H₇³⁵ClN₂O₃, the expected m/z would be ~238.

Synthesis and Mechanism

A reliable synthetic route to this compound can be proposed based on established quinoline chemistry. The pathway involves a three-step sequence starting from N-methylaniline.

Proposed Synthetic Pathway

Caption: Figure 2. Proposed Synthetic Workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

-

Rationale: This step involves a thermal condensation reaction to construct the core quinolinone ring system. N-methylaniline serves as the aniline precursor, and diethyl malonate provides the three carbons needed to form the pyridinone ring.

-

Procedure:

-

Combine N-methylaniline (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux (approx. 250-260 °C) for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

-

Dilute the mixture with hexane to facilitate further precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry to yield the product.

-

Step 2: Synthesis of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

-

Rationale: This is an electrophilic aromatic substitution reaction. The quinolinone ring is activated towards electrophiles, and the C3 position is electronically favored for nitration. A mixture of nitric and sulfuric acid is the classic and effective nitrating agent.

-

Procedure:

-

Carefully add 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 eq) in portions to concentrated sulfuric acid at 0 °C with stirring.

-

Once dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.

-

Step 3: Synthesis of this compound

-

Rationale: The hydroxyl group at the C4 position is converted to a good leaving group (a chlorosulfite ester intermediate) and then displaced by a chloride ion. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The suspension should become a clear solution.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or a similar solvent may be required for purification.

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its chloro and nitro substituents.

Nucleophilic Aromatic Substitution (SₙAr) at C4

The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the quinolinone ring system. The chloride ion is an excellent leaving group, facilitating a wide range of substitution reactions.[9][10]

-

Amination: Reaction with primary or secondary amines (R₂NH) yields 4-amino derivatives.

-

Azidation: Treatment with sodium azide (NaN₃) produces the 4-azido compound, a versatile precursor for creating triazoles via click chemistry or for reduction to the 4-amino derivative.[9]

-

Thiolation: Reaction with thiols (RSH) in the presence of a base affords 4-thioether derivatives.[10]

Reduction of the C3-Nitro Group

The nitro group can be readily reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This introduces a new nucleophilic site, the 3-amino group, which can be further functionalized through acylation, alkylation, or diazotization reactions.

A Platform for Library Synthesis

The ability to perform selective reactions at either the C4 or C3 position allows for a logical and efficient approach to library synthesis for screening campaigns.

Caption: Figure 3. Key Derivatization Pathways.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively documented, the broader quinolinone class is rich in biological activity. Derivatives have been investigated for:

-

Anticancer Activity: Many substituted quinolines have shown potent activity against various cancer cell lines, including breast cancer.[5]

-

Antimicrobial Effects: The quinoline scaffold is central to many antibacterial and antifungal agents.[2][3]

-

Antiviral Properties: Certain quinoline derivatives have been explored for their potential to inhibit viral replication.[1]

Therefore, this compound should be viewed as a high-potential starting material for the synthesis of novel compounds to be screened for these and other therapeutic activities.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.[11] It is a nitro-aromatic compound containing a reactive chloro group.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.

-

Hazards: While a specific SDS is not universally available, related compounds like 4-chloro-3-nitroaniline are classified as highly toxic.[12] It is prudent to treat this compound as potentially toxic if ingested, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically versatile and valuable building block for chemical and pharmaceutical research. Its well-defined reactive sites at the C3 and C4 positions provide a robust platform for creating diverse molecular libraries. By understanding its synthesis, reactivity, and the established biological importance of the quinolinone scaffold, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutic agents and other advanced materials.

References

-

Janočková, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(9), 1100. Available at: [Link]

-

Abbas, S. Y., et al. (2006). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 339(8), 456-463. Available at: [Link]

-

Chen, Y. L., et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Journal of Medicinal Chemistry, 50(7), 1432-1436. Available at: [Link]

-

Matada, B. S., et al. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Hassan, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397. Available at: [Link]

-

Sahu, J. K., et al. (2015). Biological activities of quinoline derivatives. Semantic Scholar. Available at: [Link]

-

Abdou, W. M., et al. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(11), 942-953. Available at: [Link]

-

Liu, H., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 13(4), 1019-1031. Available at: [Link]

-

PubChem (n.d.). 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While this molecule is primarily recognized as a versatile synthetic intermediate, this document collates available data on its chemical identity, physicochemical properties, and plausible synthetic routes. By examining the broader context of substituted quinolinone scaffolds, this guide also explores its potential applications in drug discovery, particularly in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of quinolinone-based compounds for various pharmacological targets.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[3][4][5] The 2-quinolone (or carbostyril) and 4-quinolone motifs, in particular, are key pharmacophores present in a multitude of biologically active molecules. The introduction of various substituents onto the quinolinone core allows for the fine-tuning of their pharmacological profiles, making them attractive targets for synthetic and medicinal chemists. This guide focuses on a specific, yet under-documented derivative, this compound, to highlight its chemical characteristics and potential as a building block in the synthesis of novel bioactive compounds.

Chemical Identity and Synonyms

The systematic identification of a chemical entity is paramount for accurate scientific communication and research. This compound is known by several synonyms and identifiers across various chemical databases and suppliers.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| CAS Number | 79966-13-5 | [5][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [5][6] |

| Molecular Weight | 238.63 g/mol | [5][6] |

| InChI Key | KPDOVJBEKCRATD-UHFFFAOYSA-N | [4] |

| Synonym | 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | [4] |

| Synonym | 2(1H)-Quinolinone, 4-chloro-1-methyl-3-nitro- | [4] |

| Synonym | 4-chloro-1-methyl-3-nitro-carbostyril | [4] |

| Synonym | 4-chloro-1-methyl-3-nitro-1,2-dihydroquinolin-2-one | [4] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | Recommended < -15°C | [7] |

Note: Some properties may be based on predictions from computational models.

Synthesis and Reactivity

Postulated Synthetic Pathway

The synthesis likely commences with a substituted aniline, which undergoes cyclization to form the corresponding 4-hydroxy-1-methylquinolin-2(1H)-one. This intermediate is then subjected to chlorination and nitration to yield the final product.

Caption: Postulated synthetic workflow for this compound.

Key Reactions and Mechanistic Considerations

-

Cyclization: The initial formation of the quinolinone ring can often be achieved through the reaction of an aniline derivative with a malonic acid derivative, frequently under thermal or acid-catalyzed conditions.

-

Chlorination: The transformation of the 4-hydroxy group to a chloro substituent is a critical step. This is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Nitration: The introduction of the nitro group at the 3-position is an electrophilic aromatic substitution reaction. The choice of nitrating agent (e.g., nitric acid in a suitable solvent) and reaction conditions will be crucial to control the regioselectivity of the nitration. The electron-withdrawing nature of the chloro and carbonyl groups will influence the position of nitration.

Reactivity of the 4-Chloro-3-nitroquinoline Core

The presence of the chloro group at the 4-position and the nitro group at the 3-position significantly influences the reactivity of the quinolinone ring. The chloro group is a good leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8] This reactivity is a key feature that allows for the derivatization of this scaffold to generate a library of compounds for biological screening. The electron-withdrawing nitro group further activates the ring towards nucleophilic attack.

Potential Applications in Drug Discovery

While there is a lack of specific biological data for this compound, the broader class of quinolinone derivatives has demonstrated significant therapeutic potential. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Precursor for Bioactive Molecules

The reactivity of the 4-chloro substituent allows for its displacement with various nucleophiles, such as amines, thiols, and alcohols. This enables the introduction of diverse functional groups at this position, which can be tailored to interact with specific biological targets. For example, the analogous compound, 4-chloro-3-nitroquinoline, is a key intermediate in the synthesis of the immune response modifier Imiquimod.[9]

Exploration of Novel Therapeutic Targets

The quinolinone scaffold has been explored for its activity against a range of therapeutic targets. For instance, certain 4-hydroxy-3-nitroquinolin-2(1H)-ones have been investigated as antagonists at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[10] Furthermore, the quinoline core is present in compounds that have shown anti-HIV and anti-leishmanial activity.[7]

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols (Exemplary)

The following are generalized, exemplary protocols for reactions that would be relevant to the synthesis and derivatization of this compound, based on procedures for similar compounds. Note: These are not specific to the title compound and should be adapted and optimized with appropriate safety precautions.

General Procedure for Chlorination of a 4-Hydroxyquinolinone

-

To a stirred solution of the 4-hydroxyquinolinone in an appropriate solvent (e.g., toluene or excess phosphorus oxychloride), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution

-

Dissolve the 4-chloro-3-nitroquinolinone derivative in a suitable solvent (e.g., dimethylformamide, ethanol, or acetonitrile).

-

Add the desired nucleophile (e.g., an amine or thiol) and, if necessary, a base (e.g., triethylamine or potassium carbonate).

-

Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.

-

Once the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its reactive 4-chloro group, activated by the adjacent nitro group, provides a handle for the introduction of chemical diversity. While specific biological data for this compound is scarce, the established pharmacological importance of the quinolinone scaffold suggests that derivatives of this compound could exhibit interesting biological activities. This technical guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds, with the ultimate goal of advancing the field of drug discovery.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]9]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373–19399.[1]

-

Kumar, S., & Sharma, P. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 184-190.[2]

-

Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Letters in Drug Design & Discovery, 13(7), 646-668.[3]

-

Cai, S. X., Zhou, Z. L., Huang, J. C., Whittemore, E. R., Egbuwoku, Z. O., Egbuwoku, J. E., Hawkinson, J. E., Woodward, R. M., Weber, E., & Keana, J. F. (1996). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 39(18), 3240–3248.[10]

- Csonka, R., Kónya, B., Mernyák, E., Wölfling, J., & Szabó, J. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3169.

-

ResearchGate. (2017). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. Retrieved from [Link]

-

Yildiz, I., & Koca, M. (2021). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Acta Chimica Slovaca, 14(1), 1-6.[11]

-

Stanovnik, B., & Tisler, M. (1985). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 22(5), 1435-1438.[8]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 79966-13-5(this compound) | Kuujia.com [kuujia.com]

- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Chloro-3-nitroquinoline | 39061-97-7 | FC20069 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sanad.iau.ir [sanad.iau.ir]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The presence of a chloro group at the 4-position, a nitro group at the 3-position, and a methyl group on the ring nitrogen suggests a molecule with potential for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts in medicinal chemistry and materials science.

Molecular Structure and Properties

The foundational physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 79966-13-5 | [1][2] |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [1][3] |

| Molecular Weight | 238.63 g/mol | [1] |

| Appearance | Pale yellow solid | Inferred from vendor data |

| Melting Point | 224-227 °C | [2] |

| Boiling Point (Predicted) | 301.9 ± 42.0 °C | [2] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [2] |

| Purity | Typically >98% | [3] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.9,0.2!"]; C4 [label="C", pos="1.0,-0.8!"]; C4a [label="C", pos="-0.3,-0.8!"]; C5 [label="C", pos="-1.0,-2.1!"]; C6 [label="C", pos="-2.3,-2.1!"]; C7 [label="C", pos="-3.0,-0.8!"]; C8 [label="C", pos="-2.3,0.2!"]; C8a [label="C", pos="-1.0,0.2!"]; O2 [label="O", pos="2.0,2.5!"]; Cl4 [label="Cl", pos="1.5,-2.2!"]; N3 [label="N", pos="3.3,0.2!"]; O3a [label="O", pos="3.9,1.2!"]; O3b [label="O", pos="4.0,-0.8!"]; C1_Me [label="CH₃", pos="-0.5,2.8!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""]; C2 -- O2 [label="="]; C4 -- Cl4 [label=""]; C3 -- N3 [label=""]; N3 -- O3a [label="="]; N3 -- O3b [label=""]; N1 -- C1_Me [label=""];

// Benzene ring double bonds C5 -- C6 [style=dashed]; C7 -- C8 [style=dashed]; C4a -- C8a [style=dashed];

// Add labels for clarity C2_label [label="2", pos="1.5,1.8!"]; C3_label [label="3", pos="2.2,0!"]; C4_label [label="4", pos="1.2,-1.1!"]; C4a_label [label="4a", pos="-0.5,-1.1!"]; C5_label [label="5", pos="-0.8,-2.4!"]; C6_label [label="6", pos="-2.5,-2.4!"]; C7_label [label="7", pos="-3.3,-1.1!"]; C8_label [label="8", pos="-2.5,0!"]; C8a_label [label="8a", pos="-0.8,0!"]; }

Caption: Molecular structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the carbonyl functionality.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon (C2) is expected to appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the positions of the various substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) stretching, typically in the range of 1650-1700 cm⁻¹, and the nitro group (NO₂) stretching vibrations, usually observed as two strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Solubility Profile

Experimentally determined solubility data for this compound in common laboratory solvents is not widely published. However, based on its structure, a qualitative solubility profile can be predicted.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble to sparingly soluble | The molecule is largely nonpolar, though the nitro and carbonyl groups may impart slight polarity. |

| Methanol, Ethanol | Slightly soluble | The polar hydroxyl groups of the alcohols may interact with the polar functionalities of the molecule. |

| Acetone, Dichloromethane | Moderately soluble | These solvents have intermediate polarity and are often good solvents for similar organic compounds. |

| Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic molecules. |

Synthesis and Reactivity

Synthesis

A specific, detailed synthesis protocol for this compound is not extensively reported in the literature. However, a general approach can be inferred from the synthesis of related quinolinone derivatives. A plausible synthetic route could involve the following key steps:

-

Cyclization: Reaction of an appropriately substituted aniline with a suitable three-carbon synthon to form the quinolinone core.

-

Nitration: Introduction of the nitro group at the 3-position, likely using a nitrating agent such as nitric acid.

-

Chlorination: Introduction of the chloro group at the 4-position, potentially using a chlorinating agent like phosphorus oxychloride or thionyl chloride.

-

N-Methylation: Addition of the methyl group to the nitrogen atom, which could be achieved at various stages of the synthesis using a methylating agent.

A synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been reported, which involves cyclization, nitration, and chlorination steps.[6][7]

Caption: A plausible synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups. The 4-chloro substituent is expected to be susceptible to nucleophilic substitution reactions, a common feature of 4-haloquinolines.[8] The nitro group can potentially be reduced to an amino group, which can then be further functionalized. The quinolinone ring itself is generally stable but can undergo various transformations under specific conditions.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of related compounds, such as 4-chloro-3-nitroaniline and 4-chloro-3-nitroquinoline, the following precautions should be taken[9][10]:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.

It is imperative to consult the vendor-specific SDS before handling this compound and to perform a thorough risk assessment for any planned experimental work.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the available information on its physical and chemical properties. While there are gaps in the publicly available experimental data, particularly for detailed spectroscopic and solubility profiles, this document provides a solid foundation for researchers. It is anticipated that as this compound is further explored, a more complete and experimentally verified dataset will become available to the scientific community.

References

- El-Sayed, M. A.-M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224–1235.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12477, 4-Chloro-3-nitroaniline. Retrieved December 12, 2024 from [Link].

-

SpectraBase. (n.d.). 4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL. Retrieved December 12, 2024, from [Link]

- Li, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline. Retrieved December 12, 2024 from [Link].

-

Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved December 12, 2024, from [Link]

- Royal Society of Chemistry. (2014). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry.

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved December 12, 2024, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]

- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 4. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. download.atlantis-press.com [download.atlantis-press.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safe Handling of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Data Limitation Statement

4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative available for research and development purposes.[1][2][3][4] As a novel or rare chemical, a comprehensive, officially registered Safety Data Sheet (SDS) with GHS classifications is not available in public databases.[1] This guide provides a detailed safety framework derived from a structural analogy-based hazard assessment. The core principle of this document is to treat the compound with a high degree of caution, assuming the hazards associated with its most reactive functional groups are present. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers are protected even in the absence of compound-specific toxicological data.

Compound Identification and Physical Properties

A clear identification of the material is the foundation of any safety protocol.

| Property | Data | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 79966-13-5 | [2] |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [2] |

| Molecular Weight | 238.63 g/mol | [2] |

| Appearance | Solid | [3] |

| Intended Use | For Research & Development Use Only | [1][3] |

Hazard Assessment via Structural Analogy

In the absence of specific toxicity data for this compound, a conservative hazard profile can be constructed by examining its core structural components: the quinoline backbone, the chloro- substituent, and the nitroaromatic system.

2.1 The Quinoline Core

The parent structure, quinoline, is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer.[5][6][7][8] This establishes a baseline of potential chronic and acute hazards.

2.2 The 4-Chloro Substituent

The addition of a chlorine atom at the 4-position, as seen in 4-chloroquinoline, introduces significant irritant properties. 4-Chloroquinoline is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9][10][11] It is reasonable to assume that the target compound shares these irritant characteristics.

2.3 The 3-Nitroaromatic System: A Critical Hazard

The presence of a nitro group on an aromatic ring is a major toxicological red flag. Nitroaromatic compounds are known for their broad environmental toxicity, carcinogenicity, and mutagenicity.[12][13][14] The mechanism often involves the reduction of the nitro group within the body to form highly reactive intermediates that can lead to oxidative stress.[12]

To quantify this risk, we can examine a close structural analog, 4-Chloro-3-nitroaniline . This compound is classified under GHS as:

-

Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[15][16]

-

Acute Toxicity, Dermal (Category 1): H310 - Fatal in contact with skin.[16]

-

Acute Toxicity, Inhalation (Category 1/2): H330 - Fatal if inhaled.[16][17]

-

STOT RE 2: H373 - May cause damage to organs through prolonged or repeated exposure.[16][17]

Another analog, 4-Chloro-2-nitroaniline , carries similar classifications, being fatal if swallowed, in contact with skin, or if inhaled.[17][18][19] This high acute toxicity is the most significant inferred hazard for this compound.

2.4 Synthesized Hazard Profile

Based on the analysis above, this compound must be handled as a substance with high acute toxicity (potentially fatal) via all routes of exposure , as well as being a severe irritant and a potential carcinogen/mutagen .

| Hazard Class (Inferred) | GHS H-Statement (Assumed) | Basis for Inference |

| Acute Toxicity (Oral) | H300: Fatal if swallowed | 4-Chloro-3-nitroaniline, 4-Chloro-2-nitroaniline[15][16][17] |

| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | 4-Chloro-3-nitroaniline, 4-Chloro-2-nitroaniline[16][18] |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | 4-Chloro-3-nitroaniline, 4-Chloro-2-nitroaniline[16][17] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 4-Chloroquinoline[9][11] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Chloroquinoline[9][11] |

| Carcinogenicity | H350: May cause cancer | Quinoline[5][8] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Quinoline[5][8] |

Risk Mitigation & Safe Handling Protocols

Given the severe inferred hazard profile, a rigorous, multi-layered safety approach is mandatory.

3.1 Mandatory Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, MUST be performed inside a certified chemical fume hood.

-

Body Protection: A lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, chemically resistant aprons and sleeves are required.

-

Hand Protection: Use nitrile gloves as a minimum. Consider double-gloving. Gloves must be inspected before use and changed immediately if contamination is suspected.[8]

-

Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9][20]

-

Respiratory Protection: While the fume hood is the primary control, for any emergency situation or potential failure of ventilation, a respirator with an appropriate filter for organic vapors and particulates should be available.

3.2 Experimental Workflow: Safe Weighing and Reconstitution

The following protocol is designed to minimize exposure during the most common handling procedure.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

4.1 Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention due to the high inferred dermal toxicity.[5][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

4.2 Spill Management

-

Action: Evacuate all non-essential personnel from the area. Ensure ventilation is adequate (fume hood is running).

-

Procedure: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Do not create dust.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Storage and Disposal

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] The storage location should be a designated, locked cabinet for highly toxic substances.

-

Disposal: All waste material (unused compound, contaminated consumables, cleaning materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.

References

-

PubChem. 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. [Link]

-

Raza, H. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

-

Freeman, H. S., & Hinks, D. (2012). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 31(11), 2534-2542. [Link]

-

Karelson, M., Sild, S., & Maran, U. (2000). Structure-toxicity relationships of nitroaromatic compounds. Chemical research in toxicology, 13(9), 859-866. [Link]

-

Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium. [Link]

-

Ren, Y., & Zhang, Y. (2018). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International journal of molecular sciences, 19(9), 2736. [Link]

-

PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

CPAChem. (2021). Safety data sheet: 4-Chloro-3-nitroaniline. [Link]

-

Penta Chemicals. (2025). SAFETY DATA SHEET: Quinoline. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. [Link]

-

Haz-Map. 4-Chloro-3-nitroaniline - Hazardous Agents. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 4. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.at [fishersci.at]

- 10. 4-Chloroquinoline 99 611-35-8 [sigmaaldrich.com]

- 11. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - ProQuest [proquest.com]

- 15. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. aarti-industries.com [aarti-industries.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: Synthesis, Reactivity, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a rare chemical intermediate with potential applications in medicinal chemistry and materials science. Although detailed experimental data for this specific compound is not widely published, this document, grounded in established chemical principles and analogous literature, offers a robust framework for its synthesis, explores its likely reactivity, and discusses its potential as a precursor for novel molecular entities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rich chemistry of quinolinone scaffolds.

Introduction: The Quinolinone Core and the Significance of this compound

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position and a nitro group at the 3-position of the 1-methyl-2-oxo-quinoline ring system in This compound creates a highly versatile chemical entity. The electron-withdrawing nature of the nitro group and the carbonyl function is expected to activate the C4 position for nucleophilic substitution, making this compound a valuable starting material for the synthesis of a diverse library of substituted quinolinones.

Key Molecular Features:

| Property | Value | Source |

| CAS Number | 79966-13-5 | [1][2] |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [1][2] |

| Molecular Weight | 238.63 g/mol | [1][2] |

| Appearance | Solid (predicted) | [1] |

While commercially available from suppliers for early-stage research, it is often provided without extensive analytical data, underscoring the need for a foundational guide for researchers.[3]

Proposed Synthesis of this compound

A plausible and efficient synthesis of the title compound can be designed based on established methodologies for analogous quinolinone systems. The proposed synthetic pathway involves a three-step sequence starting from N-methylaniline: (1) Cyclization with a suitable malonic acid derivative to form the quinolinone core, (2) Nitration at the electron-rich 3-position, and (3) Chlorination of the 4-hydroxy group.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

This initial step involves the cyclization of N-methylaniline with a malonic acid derivative, typically diethyl malonate, under thermal conditions, often facilitated by a high-boiling point solvent or a catalyst.

-

Reagents: N-methylaniline, Diethyl malonate, Polyphosphoric acid (PPA) or high-boiling solvent (e.g., Dowtherm A).

-

Procedure:

-

Combine N-methylaniline and diethyl malonate in a suitable reaction vessel.

-

If using PPA, add it to the mixture and heat with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Alternatively, heat the mixture of N-methylaniline and diethyl malonate in a high-boiling solvent.

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-hydroxy-1-methylquinolin-2(1H)-one.

-

Step 2: Synthesis of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

The quinolinone ring is activated towards electrophilic substitution, and the 3-position is particularly susceptible to nitration.

-

Reagents: 4-Hydroxy-1-methylquinolin-2(1H)-one, Fuming nitric acid, Glacial acetic acid or sulfuric acid.

-

Procedure:

-

Dissolve 4-hydroxy-1-methylquinolin-2(1H)-one in glacial acetic acid or concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Add fuming nitric acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-